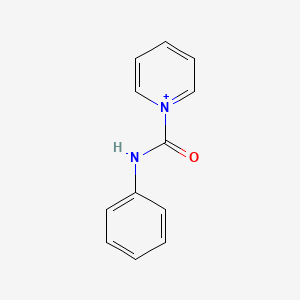![molecular formula C11H22O5Si B14277735 3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione CAS No. 135524-69-5](/img/structure/B14277735.png)
3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione is an organosilicon compound that combines the properties of both silane and diketone functional groups. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione typically involves the reaction of 3-allylpentane-2,4-dione with trimethoxysilane in the presence of a catalyst such as Speier’s catalyst. The reaction proceeds through the silylation of the terminal carbon atom of the allyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione undergoes various chemical reactions, including:
Hydrolysis and Condensation: The trimethoxysilyl group can hydrolyze in the presence of moisture, leading to the formation of silanol groups. These silanol groups can further condense to form siloxane bonds.
Complexation with Metals: The diketone moiety can form complexes with metal ions, which can be used in various catalytic and material science applications.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.
Complexation: Metal salts such as europium, terbium, and ytterbium isopropoxides.
Major Products Formed
Siloxane Polymers: Formed through the condensation of silanol groups.
Metal Complexes: Formed through the interaction of the diketone moiety with metal ions.
Wissenschaftliche Forschungsanwendungen
3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione has a wide range of applications in scientific research, including:
Material Science: Used in the synthesis of hybrid organic-inorganic materials, such as sol-gel films containing rare-earth metals.
Catalysis: Acts as a ligand in the formation of metal complexes that can be used as catalysts in various chemical reactions.
Biomedical Applications: Utilized in the development of drug delivery systems and biomedical coatings due to its ability to form strong bonds with biological materials.
Wirkmechanismus
The mechanism of action of 3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. The diketone moiety can interact with metal ions to form stable complexes, which can be used in various catalytic and material science applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another organosilicon compound with similar silane functionality but different organic moiety.
(3-Glycidyloxypropyl)trimethoxysilane: Contains an epoxy group instead of a diketone moiety.
(3-Chloropropyl)trimethoxysilane: Contains a chloropropyl group instead of a diketone moiety.
Uniqueness
3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione is unique due to its combination of silane and diketone functionalities, which allows it to form strong bonds with both organic and inorganic materials. This dual functionality makes it particularly valuable in the synthesis of hybrid materials and metal complexes .
Eigenschaften
CAS-Nummer |
135524-69-5 |
|---|---|
Molekularformel |
C11H22O5Si |
Molekulargewicht |
262.37 g/mol |
IUPAC-Name |
3-(3-trimethoxysilylpropyl)pentane-2,4-dione |
InChI |
InChI=1S/C11H22O5Si/c1-9(12)11(10(2)13)7-6-8-17(14-3,15-4)16-5/h11H,6-8H2,1-5H3 |
InChI-Schlüssel |
OVZVNLLVRWSTET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CCC[Si](OC)(OC)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


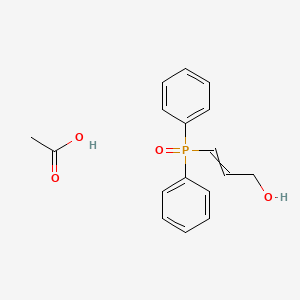

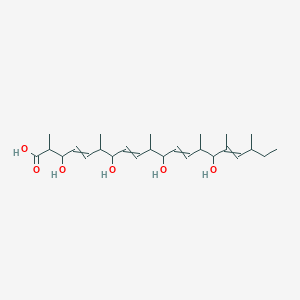
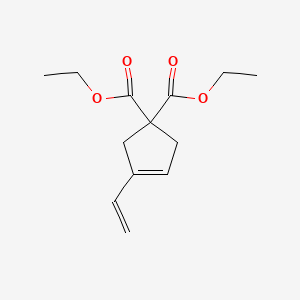

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
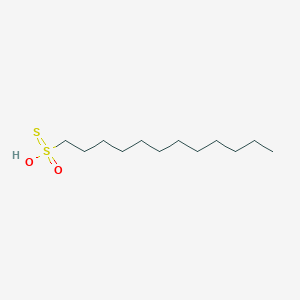
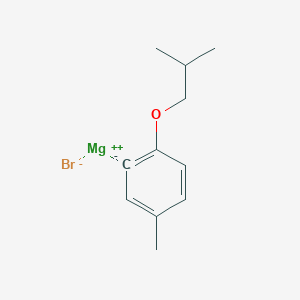
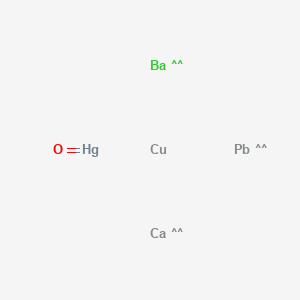
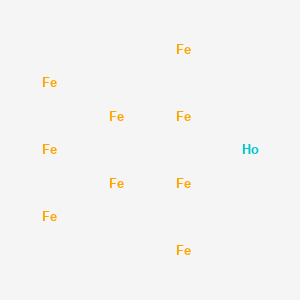
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)

![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
